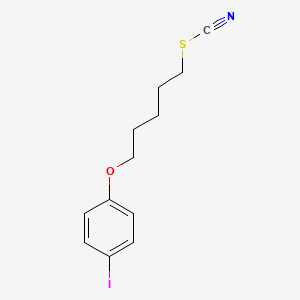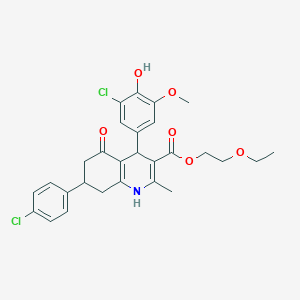
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide, also known as BML-210, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BML-210 belongs to the class of benzamides and has been studied for its anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has been studied extensively for its anti-inflammatory and anti-cancer properties. In a study published in the Journal of Medicinal Chemistry, N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. This inhibition led to a reduction in inflammation in mice models. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide had anti-cancer properties in breast cancer cells. The compound was found to inhibit the growth of cancer cells and induce cell death.
Mechanism of Action
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide's mechanism of action involves the inhibition of COX-2, which is an enzyme involved in the production of prostaglandins, which are molecules involved in the inflammatory response. By inhibiting COX-2, N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide reduces the production of prostaglandins, leading to a reduction in inflammation. N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has also been found to induce cell death in cancer cells by activating the apoptosis pathway.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has been found to have antioxidant properties. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry found that N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide had significant antioxidant activity in vitro. N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has also been found to have an effect on the immune system. In a study published in the Journal of Immunology, N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide was found to reduce the production of cytokines, which are molecules involved in the immune response.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it has been found to have a high purity yield using the synthesis method described above. N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide is also relatively stable and can be stored for extended periods of time. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide. One potential direction is to study its effects on other types of cancer cells. Another potential direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide in humans. Overall, N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide shows great promise as a potential therapeutic agent and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide involves the reaction of 2-bromo-4-methyl aniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified by recrystallization. This method has been reported in several scientific articles and has been found to yield a high purity product.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-2-5-13(11(15)6-8)17-14(19)10-4-3-9(18(20)21)7-12(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPUBRBRTHPZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-chloro-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)

![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)

![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)
![N-{3-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B5234282.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5234283.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)
![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)
![3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)